molecular formula C19H26N4O2S B3007389 3-(6-(4-methylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422275-37-4

3-(6-(4-methylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B3007389
CAS RN: 422275-37-4
M. Wt: 374.5
InChI Key: PYFJUKZJGULYAE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes the study of properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Synthetic Cannabinoid Research

This compound has garnered interest due to its structural similarity to synthetic cannabinoids. Researchers have investigated its metabolism in human hepatocytes and identified specific metabolites that can distinguish it from its isomer, THJ-2201. Notably, FUBIMINA (the compound ) produces metabolites like 5’-OH-BIM-018 (M34), BIM-018 pentanoic acid (M33), and BIM-018 pentanoic acid dihydrodiol (M7) . These metabolites serve as markers for FUBIMINA consumption and can aid in distinguishing it from other isomers.

Cytotoxic Activity Studies

A library of derivatives containing the piperazin-1-ylmethyl moiety has been synthesized and screened for cytotoxic activity. These compounds were evaluated against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The goal is to explore potential anticancer properties and assess their impact on cell viability .

FLT3 and CDK Inhibition

Researchers have designed and synthesized a series of 1-H-pyrazole-3-carboxamide derivatives, aiming to inhibit FLT3 (FMS-like tyrosine kinase 3) and CDK (cyclin-dependent kinase) pathways. These compounds exhibit excellent FLT3 and CDK inhibition, making them promising candidates for further drug development and cancer therapy .

Safety and Hazards

Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and environmental impact .

Future Directions

This involves a discussion of potential future research directions. It could include potential applications of the compound, areas of its chemistry that need further exploration, and ways to improve its synthesis .

properties

IUPAC Name

3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-21-11-13-22(14-12-21)17(24)9-3-2-6-10-23-18(25)15-7-4-5-8-16(15)20-19(23)26/h4-5,7-8H,2-3,6,9-14H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFJUKZJGULYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-(4-methylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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